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Compound of Interest

Compound Name: 2-Methoxybenzamide

CAS No.: 27193-81-3

Cat. No.: B7771184

Get Quote

Structural Dynamics, Synthetic Protocols, and Pharmaceutical Utility[1]

Chemical Identity & Physiochemical Profile
2-Methoxybenzamide (o-Anisamide) serves as a critical structural scaffold in medicinal

chemistry, particularly in the development of orthopramide antipsychotics and Hedgehog (Hh)

signaling pathway inhibitors.[1] Its utility stems from the "ortho-effect," where the steric and

electronic interactions between the amide and methoxy groups create a locked conformation

essential for receptor binding.
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Property Specification

CAS Registry Number 2439-77-2

IUPAC Name 2-Methoxybenzamide

Molecular Formula C₈H₉NO₂

Molecular Weight 151.16 g/mol

Appearance White to off-white crystalline powder

Melting Point 127–129 °C (Experimental)

Boiling Point ~295 °C (Predicted)

Solubility
Soluble in Ethanol, DMSO, DMF; Sparingly

soluble in water

pKa ~14.8 (Amide N-H deprotonation)

Hydrogen Bond Donor/Acceptor 1 Donor / 2 Acceptors

Structural Dynamics: The Ortho-Effect &
Conformational Locking
The pharmacological potency of 2-methoxybenzamide derivatives is frequently attributed to

an intramolecular hydrogen bond formed between the amide nitrogen proton (

) and the ether oxygen (

) at the ortho position.

Mechanism of Action
Unlike its meta or para isomers, the 2-methoxy substituent restricts the rotation of the amide

bond. This creates a pseudo-six-membered ring system (S(6) motif), effectively "locking" the

molecule into a planar conformation.[1]

Planarity: The phenyl ring and the amide group become coplanar.

Lipophilicity: The internal H-bond masks the polar donor, increasing membrane permeability.
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Receptor Affinity: This locked conformation mimics the bioactive state required for binding to

Dopamine D2/D3 receptors and the Smoothened (Smo) receptor in oncology targets.

Conformational Dynamics
Pharmacological Outcome

Free Rotation
(Meta/Para Isomers)

Locked Planar Conformation
(2-Methoxy Isomer)

Intramolecular H-Bond
(N-H ... O-Me)

Increased Lipophilicity
(Masked Polar Group)

High Receptor Affinity
(Entropy Penalty Reduced)

Fig 1. The 'Ortho-Effect' mechanism locking 2-methoxybenzamide conformation.
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[1]
Synthetic Pathways & Process Optimization
While direct aminolysis of methyl 2-methoxybenzoate is possible, it often requires high

pressure or prolonged reaction times. The Acid Chloride Route is the preferred method for

research and scale-up due to its high yield and kinetic control.

Protocol: Acid Chloride Amidation (Self-Validating
System)
Objective: Synthesis of 2-Methoxybenzamide from 2-Methoxybenzoic acid. Scale: 10.0 mmol

basis.

Reagents
Precursor: 2-Methoxybenzoic acid (1.52 g, 10 mmol)[1]

Reagent: Thionyl Chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871=""

class="inline ng-star-inserted">

) (1.5 mL, ~20 mmol) - Excess ensures complete conversion.
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Catalyst: DMF (2-3 drops) - Critical for forming the reactive Vilsmeier-Haack intermediate.[1]

Solvent: Toluene (Anhydrous) or DCM.[1]

Quench: Ammonium Hydroxide (28% ngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

aq) or Ammonia gas.

Step-by-Step Methodology
Activation (Acyl Chloride Formation):

In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve 2-methoxybenzoic acid in Toluene (20 mL).

Add DMF catalyst.[1]

Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-

inserted">

dropwise over 10 minutes.

Validation Check: Evolution of

and

gas indicates initiation.

Heat to reflux (80°C) for 2–3 hours. The solution should turn clear yellow.

Evaporation:[1] Remove excess

and Toluene under reduced pressure (Rotavap) to yield the crude acid chloride oil. Do not
purify; use immediately.

Amidation (Nucleophilic Substitution):

Re-dissolve the crude acid chloride in dry DCM (20 mL).
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Cool the solution to 0°C in an ice bath.

Slowly add concentrated Ammonium Hydroxide (10 mL) or bubble ngcontent-ng-

c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

gas through the solution.

Exothermic Control: Maintain temp < 10°C to prevent hydrolysis back to the acid.

Stir at room temperature for 1 hour.

Isolation & Purification:

The product usually precipitates. Filter the solid.

If dissolved: Wash organic layer with ngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

(sat. aq.) to remove unreacted acid, then Brine.[1] Dry over ngcontent-ng-c3230145110=""
_nghost-ng-c1768664871="" class="inline ng-star-inserted">

.

Recrystallization: Dissolve crude solid in minimum boiling Ethanol; add water until turbid;

cool to 4°C.

Yield Target: >85% (White needles).
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2-Methoxybenzoic Acid

Activation:
+ SOCl2 / DMF (cat)

Reflux 3h

Intermediate:
2-Methoxybenzoyl Chloride

- HCl, - SO2

Amidation:
+ NH3 (aq/gas)

0°C -> RT

Workup:
Wash w/ NaHCO3

Recrystallize (EtOH/H2O)

Product:
2-Methoxybenzamide

(>85% Yield)

Fig 2. Optimized Acid Chloride Synthesis Route.

Click to download full resolution via product page

Pharmaceutical Utility: Hedgehog Signaling &
Orthopramides[1]
Hedgehog (Hh) Pathway Inhibition
Recent research highlights the 2-methoxybenzamide scaffold as a potent pharmacophore for

inhibiting the Smoothened (Smo) receptor.[1][2][3][4] Aberrant Hh signaling drives basal cell

carcinoma and medulloblastoma.
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Mechanism: The scaffold occupies the transmembrane pocket of Smo, preventing its

translocation to the primary cilium.

SAR Insight: The methoxy group provides critical steric bulk and H-bond acceptance (via the

oxygen) that anchors the molecule in the Smo binding pocket (interacting with Tyr394 and

Arg400 residues).

Orthopramide Antipsychotics
The 2-methoxybenzamide moiety is the defining feature of the Orthopramide class (e.g.,

Sulpiride, Amisulpride).

Target: Selective Dopamine D2/D3 antagonists.[1]

Role of 2-Methoxy: It induces the specific conformational "twist" required to discriminate

between D2 (antipsychotic effect) and D1 receptors, reducing extrapyramidal side effects

compared to phenothiazines.
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Fig 3. Inhibition of the Hedgehog Signaling Pathway by 2-Methoxybenzamide derivatives.

Click to download full resolution via product page

Safety & Handling
GHS Classification: Warning.[1]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).[1]

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic—

protect from moisture to prevent hydrolysis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7771184/docs#technical-whitepaper-2-
methoxybenzamide-cas-2439-77-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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